

Application Note: Asymmetric Cyclopropanation of Terminal Olefins

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Compound of Interest

Compound Name: *Ru(II)-(S)-PheoxCatalyst*

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Executive Summary

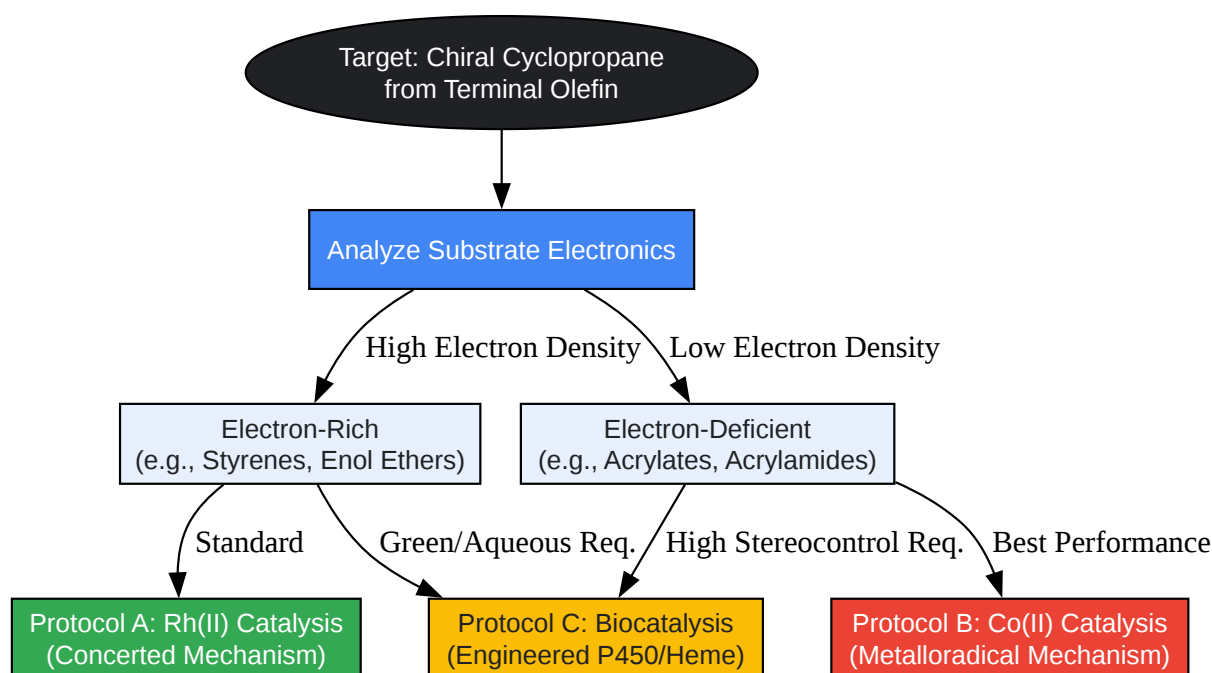
The cyclopropane motif is a structural cornerstone in modern drug discovery, serving as a rigid bioisostere for phenyl rings, gem-dimethyl groups, and olefins. It imparts metabolic stability and restricts conformational freedom, enhancing ligand-target binding affinity.

This guide provides a strategic framework for synthesizing chiral cyclopropanes from terminal olefins—a historically challenging substrate class due to issues with regiocontrol and enantioselectivity. We detail three distinct catalytic platforms:

- Rhodium(II) Carbenoid Transfer: The gold standard for electron-rich olefins (styrenes).
- Cobalt(II) Metalloradical Catalysis (MRC): The solution for electron-deficient olefins (acrylates) and radical-compatible substrates.
- Biocatalysis (Engineered P450s): The sustainable, highly stereoselective frontier for aqueous-phase synthesis.

Strategic Selection Guide

Choosing the correct catalytic system is critical for success. Use the decision matrix below to select the optimal protocol for your specific substrate.



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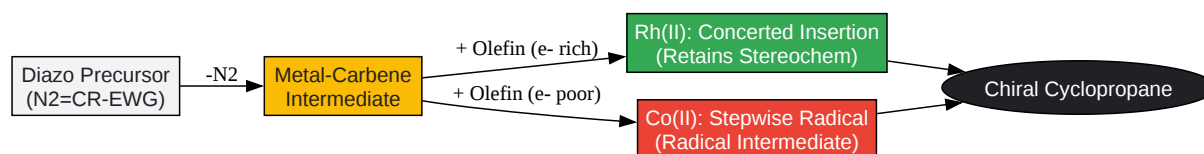
Figure 1: Decision matrix for catalyst selection based on olefin electronics and process requirements.

Mechanistic Insights

Understanding the mechanism is key to troubleshooting.

- Rh(II) Systems: Proceed via a concerted asynchronous mechanism. The metal-carbene is electrophilic; thus, it reacts best with nucleophilic (electron-rich) alkenes. Enantioselectivity is governed by the "chiral crown" of the ligands (e.g., DOSP, PTAD).
- Co(II) Systems: Proceed via a stepwise radical mechanism.^[1] The Co(II)-carbene is a radical species that adds to the olefin to form a

-alkyl radical intermediate, followed by rapid ring closure.[1] This mechanism suppresses diazo dimerization, often removing the need for slow addition.



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Figure 2: Mechanistic divergence between Rhodium (concerted) and Cobalt (radical) pathways.

Experimental Protocols

Protocol A: Rhodium(II)-Catalyzed Cyclopropanation

Target: Electron-rich terminal olefins (e.g., styrenes). Catalyst:

(Davies Catalyst).

Reagents:

- Olefin: Styrene derivative (1.0 equiv).[2]
- Carbenoid Source: Methyl phenyldiazoacetate (donor/acceptor diazo) (1.2 equiv).
- Catalyst:
(1 mol%).
- Solvent: Hexanes or 2,2-dimethylbutane (non-polar solvents enhance ee).

Procedure:

- Catalyst Solution: In a flame-dried Schlenk flask under argon, dissolve (0.01 mmol) and the styrene substrate (1.0 mmol) in dry hexanes (5 mL).

- Diazo Preparation: Dissolve the aryldiazoacetate (1.2 mmol) in dry hexanes (10 mL).
- Slow Addition: Cool the catalyst/olefin mixture to -78°C (or RT depending on reactivity). Using a syringe pump, add the diazo solution dropwise over 1–2 hours.
 - Why? Slow addition maintains a low concentration of the carbene, preventing carbene dimerization (formation of fumarates/maleates).
- Completion: Stir for an additional hour. Monitor by TLC or LCMS.
- Workup: Concentrate the solvent in vacuo. Purify via silica gel flash chromatography.

Expected Outcome: High diastereoselectivity (>90:10 trans:cis) and high enantioselectivity (>90% ee).

Protocol B: Cobalt(II)-Catalyzed Radical Cyclopropanation

Target: Electron-deficient terminal olefins (e.g., acrylates, acrylamides). Catalyst: Co(II)-Porphyrin (e.g., [Co(P1)]).^{[1][3]}

Reagents:

- Olefin: Methyl acrylate (1.0 equiv).
- Carbenoid Source: Ethyl diazoacetate (EDA) or tert-butyl diazoacetate (1.2 equiv).
- Catalyst: Co(TPP) or chiral variant [Co(P1)] (1 mol%).
- Solvent: Toluene or DCM.

Procedure:

- One-Pot Setup: In a dry Schlenk tube under nitrogen, combine the Co(II) catalyst (0.01 mmol), methyl acrylate (1.0 mmol), and solvent (2 mL).
- Diazo Addition: Add the diazoacetate (1.2 mmol) directly to the mixture in one portion.

- Note: Unlike Rhodium, Cobalt metalloradical catalysis (MRC) is less prone to diazo dimerization. Slow addition is often not required.[4]
- Reaction: Stir at room temperature until gas evolution () ceases (approx. 2-6 hours).
- Workup: Evaporate solvent and purify directly via column chromatography.

Expected Outcome: Excellent yields for electron-deficient substrates where Rhodium typically fails.

Protocol C: Biocatalytic Cyclopropanation (Engineered P450s)

Target: Green chemistry applications, aqueous solubility, ultra-high stereoselectivity. Catalyst: Engineered Cytochrome P450 (e.g., P450-BM3 variants like P411).

Reagents:

- Enzyme: Purified P411 variant or Whole Cell (E. coli expressing P411).
- Cofactor: NADPH (if using purified enzyme) or Glucose (for whole cells).
- Olefin: Styrene (10 mM final conc).[5]
- Carbenoid Source: Ethyl diazoacetate (EDA) (10-20 mM).
- Buffer: KPi buffer (pH 7.0-8.0).
- Additives: Sodium dithionite () if using purified enzyme to reduce Fe(III) to Fe(II).

Procedure (Purified Enzyme):

- Deoxygenation: Degas the KPi buffer thoroughly (sparge with Argon for 30 mins). Oxygen inhibits the reaction by competing for the heme iron.

- **Mix:** In an anaerobic chamber (or sealed vial), combine P450 enzyme (10 μ M), styrene (10 mM), and sodium dithionite (10 mM).
- **Initiation:** Add EDA (10 mM) slowly or in aliquots.
- **Incubation:** Shake at room temperature for 2-4 hours.
- **Extraction:** Extract with ethyl acetate (2x). Analyze organic layer by GC-MS or Chiral HPLC.

Key Insight: Biocatalysis allows access to cis-cyclopropanes with high enantioselectivity, a geometry often difficult to access via chemical catalysis.

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Yield (Diazo Dimerization)	High local concentration of diazo.	Use syringe pump (Protocol A). Switch to Co-catalyst (Protocol B).
Low Enantioselectivity	Non-polar solvent interaction or temperature too high.	Switch to non-polar solvents (Hexanes/Pentane). Lower temp to -78°C .
Catalyst Death (Biocatalysis)	Heme destruction by radical species.	Lower diazo concentration. Add glucose/catalase system to scavenge ROS if not strictly anaerobic.
No Reaction (Co-Catalysis)	Oxygen poisoning.	Co(II) is sensitive to oxidation. Ensure rigorous degassing.

Safety: Handling Diazo Compounds

- **Explosion Hazard:** Diazo compounds (especially low MW ones like diazomethane) are explosive. Aryldiazoacetates are more stable but should still be handled behind a blast shield.

- Glassware: Do not use ground glass joints for neat diazo compounds (friction can trigger detonation). Use smooth joints or Teflon sleeves.
- Flow Chemistry: Consider generating diazo compounds in situ (e.g., from tosylhydrazones) using flow reactors to minimize active inventory.

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